4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that belongs to the class of quinoxalinones. This compound is characterized by the presence of a hydroxybenzoyl group attached to a quinoxalinone core, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 4-hydroxybenzoyl chloride with 3-methyl-3,4-dihydroquinoxalin-2-one. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoxalinone core can be reduced to form a corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the quinoxalinone core can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the quinoxalinone core.
3-methylquinoxalin-2-one: Contains the quinoxalinone core but lacks the hydroxybenzoyl group.
4-(4-hydroxyphenyl)-3-methyl-3,4-dihydroquinoxalin-2-one: Similar structure but with different substitution patterns.
Uniqueness
4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the combination of the hydroxybenzoyl group and the quinoxalinone core, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-hydroxybenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-15(20)17-13-4-2-3-5-14(13)18(10)16(21)11-6-8-12(19)9-7-11/h2-10,19H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNQVEDQFTWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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